Methyl 3-amino-3,6-dimethylheptanoate
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Overview
Description
Methyl 3-amino-3,6-dimethylheptanoate is a chemical compound with the molecular formula C10H21NO2 and a molecular weight of 187.28 g/mol . . This compound is characterized by its unique structure, which includes an amino group and two methyl groups attached to a heptanoate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-amino-3,6-dimethylheptanoate can be synthesized through various synthetic routes. One common method involves the esterification of 3-amino-3,6-dimethylheptanoic acid with methanol in the presence of an acid catalyst . The reaction typically requires heating under reflux conditions to achieve a high yield of the ester product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-3,6-dimethylheptanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used reducing agents.
Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding alcohol.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
Methyl 3-amino-3,6-dimethylheptanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in studies involving amino acid derivatives and their biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-amino-3,6-dimethylheptanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release the corresponding acid, which may have biological activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-3,6-dimethylhexanoate: Similar structure but with a shorter carbon chain.
Methyl 3-amino-3,6-dimethyloctanoate: Similar structure but with a longer carbon chain.
Uniqueness
Methyl 3-amino-3,6-dimethylheptanoate is unique due to its specific carbon chain length and the presence of both amino and ester functional groups. This combination of features makes it a valuable compound for various chemical and biological applications .
Properties
Molecular Formula |
C10H21NO2 |
---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
methyl 3-amino-3,6-dimethylheptanoate |
InChI |
InChI=1S/C10H21NO2/c1-8(2)5-6-10(3,11)7-9(12)13-4/h8H,5-7,11H2,1-4H3 |
InChI Key |
XMGHQZFBDQQYKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(C)(CC(=O)OC)N |
Origin of Product |
United States |
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